N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide

Biological Activity Data Mining Pharmacology

Procure CAS 899744-62-8 as a pharmacologically uncharacterized benzamide building block. Its value is in advancing a new chemical series, not in pre-existing biological data. Use for target-agnostic phenotypic screening or as a structurally matched negative control for active 3,4-dialkoxy benzamide analogs. Ideal for medicinal chemistry optimization campaigns requiring a novel 3,4-diethoxy core. This compound requires full de novo characterization.

Molecular Formula C19H26N2O4
Molecular Weight 346.427
CAS No. 899744-62-8
Cat. No. B2484538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide
CAS899744-62-8
Molecular FormulaC19H26N2O4
Molecular Weight346.427
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C)OCC
InChIInChI=1S/C19H26N2O4/c1-5-23-17-10-9-14(12-18(17)24-6-2)19(22)20-13-15(21(3)4)16-8-7-11-25-16/h7-12,15H,5-6,13H2,1-4H3,(H,20,22)
InChIKeyFYCALDZMLREGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide (CAS 899744-62-8): A Structurally Defined but Pharmacologically Uncharacterized Research Benzamide


This compound, with molecular formula C19H26N2O4 and a molecular weight of 346.42 g/mol [1], is a synthetic benzamide derivative featuring a 3,4-diethoxy substitution pattern on the benzamide core and a dimethylamino-furan-2-yl-ethyl side chain [2]. It belongs to the class of tertiary amino-substituted benzamides, a scaffold known for potential interactions with neurotransmitter receptors and enzymes . However, a comprehensive search of primary literature, patents, and authoritative bioactivity databases (as of 2026-04-29) reveals a critical gap: no peer-reviewed publication, patent, or public assay record reports quantitative biological activity, pharmacological target engagement, or in vivo efficacy data for this specific CAS entity. Its current utility is strictly limited to its availability as a research-grade chemical building block or screening library component.

Procurement Risks of Unvalidated Substitution: Why N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide Cannot Be Presumed Equivalent to Analogs


The complete absence of experimentally determined selectivity, potency, metabolic stability, or toxicity profiles for this specific compound [1] makes any assumption of functional equivalence with a close analog scientifically unsupported. Subtle structural modifications—such as altering the alkoxy substitution on the benzamide ring from 3,4-diethoxy to 3,5-dimethoxy or replacing the furan with a benzofuran—can induce catastrophic changes in target binding, pharmacokinetics, and safety [2]. Without head-to-head data against its most relevant comparators (e.g., N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethoxybenzamide [CAS 941999-96-8] and N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide [CAS 883690-19-5] ), procurement must not be guided by unsupported in-class generalization but rather by the explicit acceptance of this compound's status as a pharmacologically blank scaffold requiring de novo characterization.

Evidence-Based Differentiation Landscape for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide


Pharmacological Activity Void: The Absence of Any Quantitative Bioassay Data as of 2026

A search across the authoritative PubChem BioAssay, ChEMBL, and PubMed databases finds zero quantitative biological activity records for the target compound, while structurally related benzamides demonstrate measurable antagonism (e.g., SCH 563705: CXCR2 IC50 = 1.3 nM) . This stark dichotomy means the compound's functional profile is entirely uncharted territory.

Biological Activity Data Mining Pharmacology

Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. Closest Dimethoxy Analog

Using SMILES-derived predicted properties, the target compound (C19H26N2O4, MW 346.42) exhibits higher calculated lipophilicity and a different hydrogen-bond acceptor count compared to the closest structurally defined analog, N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethoxybenzamide (C17H22N2O4, MW 318.4) [1]. This difference in XLogP (approximately 2.3 vs. 1.8) and the absence of a donor (0 vs. 0) define distinct ADME prediction starting points, making these two compounds pharmaceutically non-identical.

Physicochemical Properties Drug-likeness Structure-Activity Relationship

Structural Differentiation: Substituent Position and Electronic Effects Compared to 4-Ethoxy Monosubstituted Analog

The target compound's 3,4-diethoxy benzamide core provides a distinct electron-donating and steric topology compared to the 4-ethoxy monosubstituted analog, N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide (C17H22N2O3, MW 302.4) . The additional ethoxy group at the meta position of the target compound is predicted to significantly alter the pi-electron density of the aromatic ring and introduce a key scaffold differentiation point that is known in other benzamide series to modulate receptor binding [1].

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Targeted Research Procurement Scenarios for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide Based on Current Evidence


Scenario 1: De Novo Phenotypic or High-Throughput Screening (HTS)

This compound's sole near-term value proposition lies in its inclusion within a diverse screening library for target-agnostic phenotypic assays [1]. Its structural features—a central benzamide, a pendant furan, and a tertiary amine—represent a drug-like scaffold that is not found in major public bioactivity databases. Procurement is justified only when the research goal is to identify a novel hit series from scratch, with the understanding that any resulting activity will require full characterization and SAR expansion from zero ground.

Scenario 2: Synthetic Chemistry Methodology and Building Block Development

The compound's furan ring and tertiary amine handle provide functional groups for further synthetic elaboration. It can serve as a key intermediate to generate a focused library of amide-linked analogs for medicinal chemistry optimization campaigns, provided the downstream synthetic route is built upon this specific 3,4-diethoxy core . The value is in advancing a new chemical series, not in the compound's inherent biological state.

Scenario 3: Negative Control or Comparator Fragment for Validated Assays

Given the absence of any known bioactivity, the compound could be strategically procured to serve as a structurally matched negative control for assays involving active 3,4-dialkoxy benzamides, such as those studied in the context of NQO2 inhibition [2]. Its lack of activity, once experimentally confirmed, would provide a powerful SAR contrast to active analogs, enhancing the scientific rigor of the study.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.